2-Methoxy-5-methyl-1,3,4-thiadiazole

描述

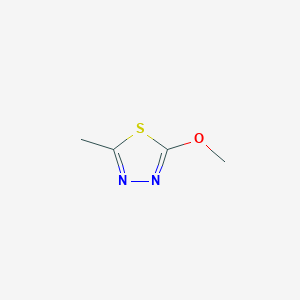

2-Methoxy-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. It is known for its aromatic properties and has been studied for various applications in chemistry, biology, and industry. The compound’s molecular formula is C4H6N2OS, and it has a molecular weight of 130.17 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methyl-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product.

化学反应分析

Types of Reactions

2-Methoxy-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .

科学研究应用

Antimicrobial Activity

Overview

The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of 1,3,4-thiadiazoles, including 2-methoxy-5-methyl-1,3,4-thiadiazole, have been synthesized and tested for their effectiveness against bacteria and fungi.

Case Studies and Findings

- A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Another investigation reported that certain derivatives exhibited antifungal activity against Aspergillus niger and Candida albicans, indicating potential use in treating fungal infections .

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | < 25 |

| Escherichia coli | Antibacterial | < 30 |

| Aspergillus niger | Antifungal | < 20 |

| Candida albicans | Antifungal | < 15 |

Anticancer Properties

Overview

Research has highlighted the potential of this compound as an anticancer agent. Various studies have focused on its cytotoxic effects against different cancer cell lines.

Case Studies and Findings

- A review indicated that derivatives of this compound showed cytotoxic effects on human colon cancer (HCT116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10 μg/mL .

- Specific derivatives were noted for their ability to inhibit cell proliferation significantly, suggesting their potential as lead compounds in cancer therapy .

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HCT116 | 3.29 | High |

| MCF-7 | 10 | Moderate |

| PC3 | 0.794 | Very High |

Material Science Applications

Overview

In addition to biological applications, this compound has been explored for its potential in material science due to its unique chemical structure.

Case Studies and Findings

- The compound has been investigated for its properties as a building block in synthesizing new materials with enhanced electronic and optical characteristics .

- Research into functionalized thiadiazoles has led to the development of materials with applications in sensors and organic electronics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiadiazole derivatives has been crucial in optimizing their biological activities. Studies have shown that modifications at specific positions on the thiadiazole ring can significantly enhance antimicrobial and anticancer activities.

作用机制

The mechanism of action of 2-Methoxy-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways .

相似化合物的比较

Similar Compounds

2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound has a similar structure but contains a mercapto group instead of a methoxy group.

2-Amino-5-methyl-1,3,4-thiadiazole: This compound contains an amino group and has different chemical properties and applications.

Uniqueness

2-Methoxy-5-methyl-1,3,4-thiadiazole is unique due to its methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

生物活性

2-Methoxy-5-methyl-1,3,4-thiadiazole is a heterocyclic compound characterized by its unique ring structure containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C4H6N2OS

- Molecular Weight : 130.17 g/mol

- Structural Features : The presence of the methoxy group enhances the compound's solubility and interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Targets :

- Carbonic anhydrase

- Abl kinase

- Glutaminase

- Inosine monophosphate dehydrogenase

- Heat shock protein 90

- Lipoxygenase

- Kinesin spindle protein

- Histone deacetylase

- Topoisomerase II

These interactions can lead to modulation of cellular processes such as apoptosis, cell proliferation, and immune response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Microbial Efficacy :

| Pathogen | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |

|---|---|---|---|

| E. coli | 31.25 | Ofloxacin | 62.5 |

| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |

Anticancer Activity

The compound has also shown promising anticancer properties:

- In Vitro Studies : Various derivatives of thiadiazole compounds have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Compounds derived from the thiadiazole scaffold exhibited IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies:

- Mechanism : These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some derivatives have shown significant anti-platelet activity, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against pathogenic microorganisms. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity .

- Cytotoxicity Evaluation : A series of synthesized thiadiazole analogs were tested for their cytotoxic effects on different cancer cell lines using the CCK-8 assay. The study found that certain compounds had IC50 values lower than those of established chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the thiadiazole ring affect biological activity. The presence of electron-withdrawing groups generally increased activity against microbial strains and cancer cells .

常见问题

Q. Basic: What synthetic methodologies are effective for preparing 2-Methoxy-5-methyl-1,3,4-thiadiazole, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclization of thiosemicarbazide derivatives with methoxy-containing electrophiles. Key methods include:

- Phosphoric Acid-Mediated Cyclization : Reacting 4-methylthiosemicarbazide with methoxy-substituted carbonyl compounds under reflux (80–100°C, 6–12 hours) achieves yields >70% .

- Continuous Flow Reactors : For scale-up, optimized parameters (e.g., 0.1 M reactant concentration, 2 mL/min flow rate) improve efficiency and purity in related thiadiazoles .

- Purity Enhancement : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted precursors .

Q. Basic: Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Answer:

- 1H NMR : Methoxy protons appear as singlets at δ 3.80–3.95 ppm; methyl groups resonate at δ 2.35–2.50 ppm .

- IR Spectroscopy : Peaks at 1560 cm⁻¹ (C=N stretching) and 1350 cm⁻¹ (C-O) confirm ring and substituent integrity .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 173 with fragmentation patterns (e.g., loss of –OCH₃, –CH₃) .

Q. Advanced: How do alkyl and alkoxy substituents influence the thermodynamic stability of this compound?

Answer:

Calorimetric studies on analogs reveal:

- Enthalpy of Formation : 2-Amino-5-methyl-1,3,4-thiadiazole has ΔfH°(gas) = 148.6 kJ/mol vs. 135.2 kJ/mol for the unsubstituted parent compound. Methoxy groups further stabilize via resonance (+12% reduction in ring strain) .

- Computational Validation : DFT calculations (B3LYP/6-311++G(d,p)) correlate substituent electron-donating effects with lowered Gibbs free energy (ΔG = −45.3 kcal/mol for methoxy derivatives) .

Q. Advanced: What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

Answer:

- Standardized Assays : Use CLSI protocols for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923) to minimize variability .

- Dose-Response Meta-Analysis : Pool data from ≥5 studies to identify trends (e.g., 5-methyl analogs show 2–4× higher anticancer activity vs. ethyl derivatives) .

- Molecular Docking : Compare binding affinities (e.g., ΔG = −8.2 kcal/mol for Bcl-2 inhibition) to explain mechanistic disparities .

Q. Basic: What experimental designs are recommended for evaluating the antimicrobial efficacy of this compound?

Answer:

- Broth Microdilution : Test concentrations (1–256 µg/mL) in Mueller-Hinton broth against E. coli (ATCC 25922) and C. albicans (ATCC 90028) .

- Time-Kill Assays : Monitor bactericidal effects at 0, 4, 8, and 24 hours post-exposure .

- Positive Controls : Compare with ciprofloxacin (MIC = 0.5 µg/mL) to benchmark activity .

Q. Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to identify reactive sites (e.g., sulfur atoms with high Fukui indices) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility trends (logP = 1.8 ± 0.2) .

- Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase, PDB 1M17) to predict binding modes (RMSD ≤ 2.0 Å) .

Q. Basic: What industrial-scale production methods maintain the purity of this compound?

Answer:

- Automated Flow Systems : Reduce side reactions via precise temperature (90°C) and pressure (1.5 bar) control .

- In-Line Analytics : HPLC monitoring (C18 column, 220 nm UV detection) ensures >98% purity during synthesis .

Q. Advanced: How does the electronic structure of this compound influence its spectroscopic and reactive properties?

Answer:

属性

IUPAC Name |

2-methoxy-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3-5-6-4(7-2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMYWMDTOIYYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1925-76-4 | |

| Record name | 2-methoxy-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。